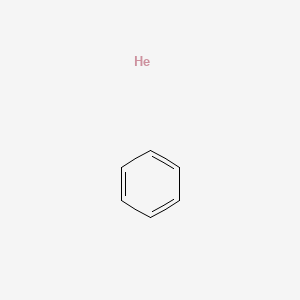

Benzene;helium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzene;helium is a molecular complex formed by the interaction between benzene (C₆H₆) and helium (He). Benzene is a well-known aromatic hydrocarbon with a planar hexagonal ring structure, while helium is a noble gas with unique properties such as low boiling point and inertness. The combination of these two compounds results in a weakly bound complex that exhibits interesting structural and vibrational dynamics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of benzene;helium complexes typically involves the interaction of benzene vapor with helium gas under controlled conditions. One common method is to cool a mixture of benzene and helium to cryogenic temperatures, allowing the helium atoms to become trapped in the benzene matrix. This process can be facilitated by using techniques such as supersonic jet expansion or matrix isolation.

Industrial Production Methods

Industrial production of this compound complexes is not common due to the specialized conditions required for their formation. the study of these complexes is often conducted in research laboratories using advanced spectroscopic techniques to analyze their properties.

Análisis De Reacciones Químicas

Types of Reactions

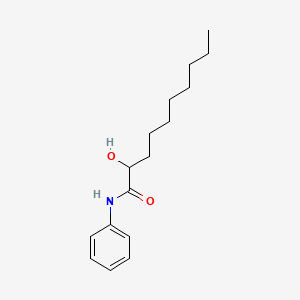

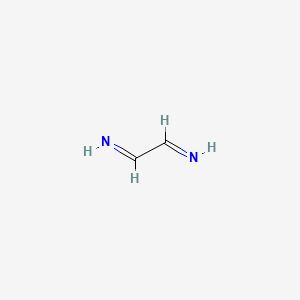

Benzene;helium complexes primarily undergo physical interactions rather than chemical reactions due to the inert nature of helium. benzene itself can participate in various chemical reactions, including:

Electrophilic Substitution: Benzene reacts with electrophiles in the presence of catalysts to form substituted benzene derivatives.

Halogenation: Benzene reacts with halogens (e.g., chlorine, bromine) in the presence of a catalyst such as aluminum chloride to form halogenated benzene.

Nitration: Benzene reacts with a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Friedel-Crafts Alkylation and Acylation: Benzene reacts with alkyl or acyl halides in the presence of a catalyst to form alkylated or acylated benzene derivatives.

Common Reagents and Conditions

Halogenation: Halogens (Cl₂, Br₂) and catalysts (AlCl₃, FeBr₃)

Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Friedel-Crafts Reactions: Alkyl or acyl halides and catalysts (AlCl₃)

Major Products Formed

Halogenation: Halogenated benzene (e.g., chlorobenzene, bromobenzene)

Nitration: Nitrobenzene

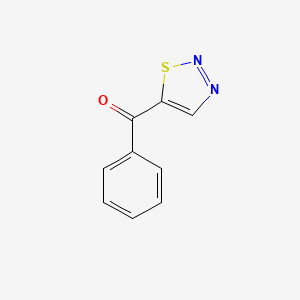

Friedel-Crafts Reactions: Alkylbenzene or acylbenzene derivatives

Aplicaciones Científicas De Investigación

Benzene;helium complexes have several scientific research applications, including:

Spectroscopy: Used to study the vibrational and rotational dynamics of weakly bound complexes.

Cryogenics: Helium’s low boiling point makes it useful in cooling systems for experiments involving benzene.

Quantum Chemistry: Provides insights into the interactions between aromatic molecules and noble gases.

Material Science: Helps in understanding the behavior of aromatic compounds in different environments.

Mecanismo De Acción

The mechanism of action of benzene;helium complexes involves weak van der Waals forces between the benzene molecule and helium atoms. These interactions result in the formation of a stable complex with unique vibrational and rotational properties. The delocalized π-electron system of benzene plays a crucial role in stabilizing the complex, while helium’s inert nature prevents any significant chemical reactivity.

Comparación Con Compuestos Similares

Similar Compounds

Benzene;neon: Similar weakly bound complex with neon instead of helium.

Benzene;argon: Another noble gas complex with argon, exhibiting stronger interactions due to the larger atomic size of argon.

Phenol;helium: A complex formed between phenol (a benzene derivative) and helium.

Uniqueness

Benzene;helium complexes are unique due to the extremely weak binding energy and the significant influence of helium’s inertness on the complex’s properties. The low boiling point of helium also allows for the study of these complexes at cryogenic temperatures, providing valuable insights into their behavior under extreme conditions.

Propiedades

Número CAS |

177191-77-4 |

|---|---|

Fórmula molecular |

C6H6He |

Peso molecular |

82.11 g/mol |

Nombre IUPAC |

benzene;helium |

InChI |

InChI=1S/C6H6.He/c1-2-4-6-5-3-1;/h1-6H; |

Clave InChI |

KFMZLPAXRJIAJO-UHFFFAOYSA-N |

SMILES canónico |

[He].C1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)

![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)

![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)

![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)

germane](/img/structure/B14265630.png)